molecular formula C9H13NO2S B12696848 2-(5-Methylthiazol-4-yl)ethyl propionate CAS No. 94021-43-9

2-(5-Methylthiazol-4-yl)ethyl propionate

Cat. No.: B12696848
CAS No.: 94021-43-9
M. Wt: 199.27 g/mol
InChI Key: HEVNJCHQOIKSBD-UHFFFAOYSA-N
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Description

2-(5-Methylthiazol-4-yl)ethyl propionate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a propionate group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazol-4-yl)ethyl propionate typically involves the reaction of 5-methylthiazole with ethyl propionate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazol-4-yl)ethyl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methylthiazol-4-yl)ethyl propionate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-4-yl)ethyl propionate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propionate group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylthiazol-4-yl)ethyl acetate
  • 2-(5-Methylthiazol-4-yl)ethyl butyrate
  • 2-(5-Methylthiazol-4-yl)ethyl formate

Uniqueness

2-(5-Methylthiazol-4-yl)ethyl propionate stands out due to its specific propionate group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

94021-43-9

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-4-yl)ethyl propanoate

InChI

InChI=1S/C9H13NO2S/c1-3-9(11)12-5-4-8-7(2)13-6-10-8/h6H,3-5H2,1-2H3

InChI Key

HEVNJCHQOIKSBD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCC1=C(SC=N1)C

Origin of Product

United States

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